

Spectroscopic Profile of Piperonyl Alcohol: A Technical Guide

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Compound of Interest

Compound Name: Piperonyl alcohol

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Piperonyl alcohol** (also known as (3,4-methylenedioxy)benzyl alcohol), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Piperonyl alcohol**.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.85	s	1H	Ar-H
~6.78	d	1H	Ar-H
~6.77	d	1H	Ar-H
5.95	s	2H	O-CH ₂ -O
4.56	s	2H	CH ₂ -OH
1.86	s	1H	OH

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
147.8	C-O (aromatic)
147.2	C-O (aromatic)
135.5	C-CH ₂ OH (aromatic)
120.3	Ar-CH
108.2	Ar-CH
108.1	Ar-CH
101.0	O-CH ₂ -O
65.2	CH ₂ -OH

Solvent: CDCl₃. The chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3200-3600	Broad, Strong	O-H stretch (alcohol)
2986	Medium	C-H stretch (aromatic)
1490	Medium	C=C stretch (aromatic)
1275	Strong	C-O stretch (alcohol)
1040	Strong	C-O-C stretch (ether)
810	Medium	C-H bend (aromatic, out-of-plane)

Sample preparation: Thin solid film or KBr pellet.

Mass Spectrometry (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
152	100	[M] ⁺ (Molecular Ion)
135	48	[M - OH] ⁺
123	-	[M - CH ₂ OH] ⁺
93	52	[M - C ₃ H ₅ O] ⁺
65	45	[C ₅ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ^1H and ^{13}C NMR analysis of solid **Piperonyl alcohol**, a sample of 5-25 mg for ^1H or 50-100 mg for ^{13}C is typically dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3).^[1] The solution is then transferred to a 5 mm NMR tube. To ensure homogeneity of the magnetic field, it is crucial that the sample is free of any solid particulates.^[2]

Instrumentation and Data Acquisition: Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer. For a standard ^1H NMR spectrum, a simple pulse-acquire sequence is used. For ^{13}C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, particularly for the less sensitive ^{13}C nucleus.^{[3][4]}

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For solid samples like **Piperonyl alcohol**, two common methods for IR analysis are the KBr pellet method and the thin solid film method.^[5]

- **KBr Pellet Method:** A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press.
- **Thin Solid Film Method:** The solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Instrumentation and Data Acquisition: The prepared sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum (of air or the pure salt plate/KBr pellet) is recorded and automatically subtracted from the sample spectrum to yield the final IR spectrum. The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

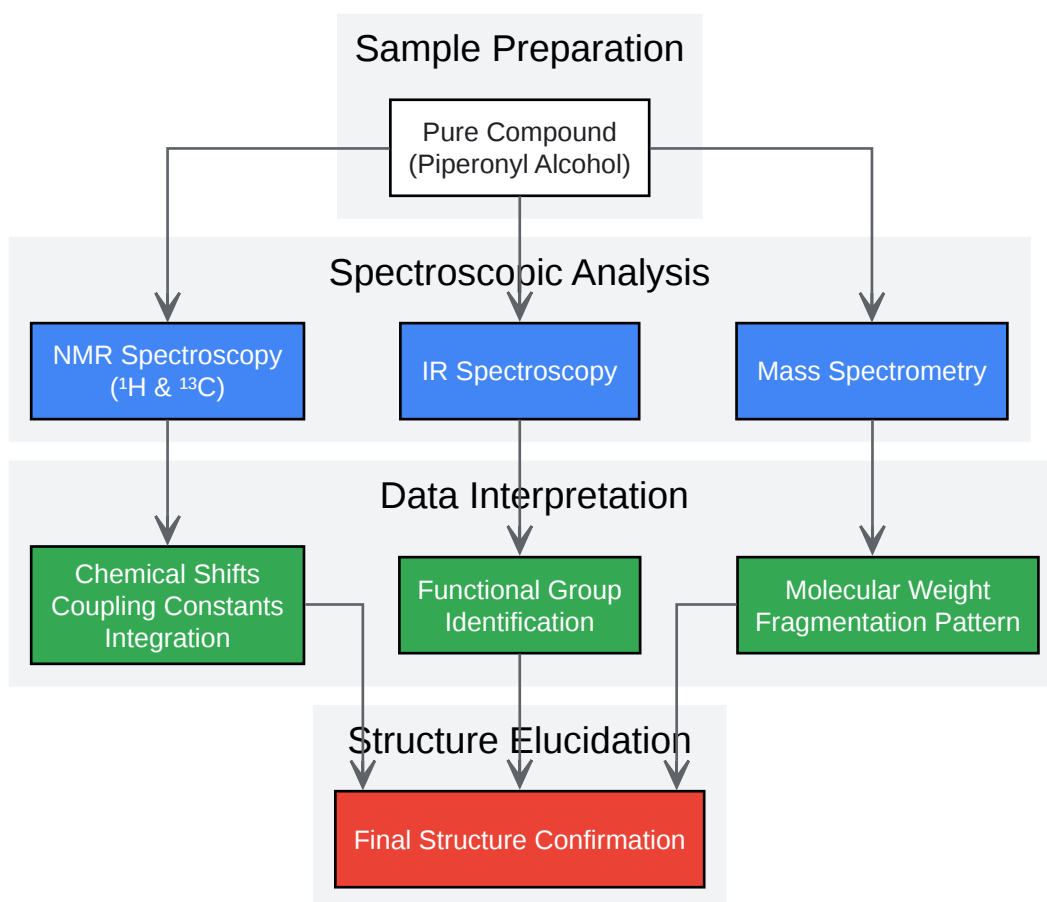
Mass Spectrometry (MS)

Sample Introduction and Ionization: For a solid sample like **Piperonyl alcohol**, it is typically introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like **Piperonyl alcohol**.



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Caption: A generalized workflow for chemical structure elucidation using various spectroscopic techniques.

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